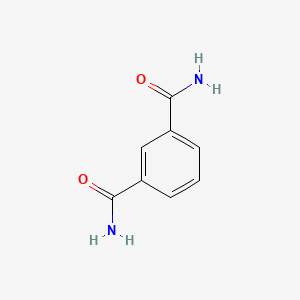

Isophtalamide

Vue d'ensemble

Description

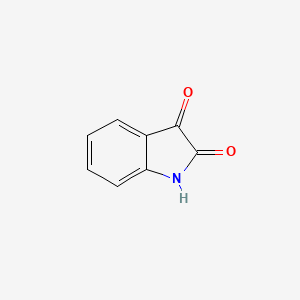

Isophthalamide is a benzenedicarboxamide . It is functionally related to an isophthalic acid . The molecular formula of Isophthalamide is C8H8N2O2 .

Synthesis Analysis

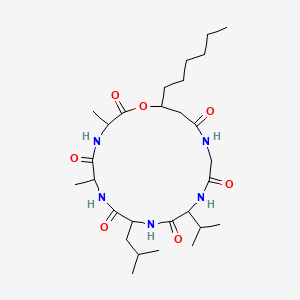

Isophthalamide has been used in the synthesis of various compounds. For instance, it has been used in the preparation of an isophthalamide 2catenane, a type of interlocked molecule . Another study reported the synthesis of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide . Additionally, two new isophthalamide isomers were synthesized from the reaction between isophthaloyl chloride with 2-amino-4-methylpyridine and 2-amino-5-methylpyridine .Molecular Structure Analysis

The molecular structure of Isophthalamide has been studied using various techniques. For instance, one study used electrospray ionization mass spectrometry to analyze the molecular structure and dynamics of Isophthalamide . Another study focused on the fluorescent receptors based on Isophthalamide groups for molecular recognition, sensing, and detection of assorted analytes .Chemical Reactions Analysis

Isophthalamide has been involved in various chemical reactions. For example, it has been used as a reagent for the gas-phase complexation of anionic moieties within biomolecules . Another study reported the pyrolysis mechanisms of Nomex insulation paper, which is composed of 93% poly(m-phenylene isophthalamide) fibers .Physical and Chemical Properties Analysis

Isophthalamide has a molecular weight of 164.16 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 430.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Applications De Recherche Scientifique

Isolation thermique

PMIA a été utilisé dans le développement d'aérogels composites à base de graphène avec une meilleure stabilité de forme compressive, adaptés aux applications à haute température . Ces aérogels présentent une excellente résistance à la chaleur et ignifugation . La conductivité thermique des aérogels préparés a augmenté avec l'augmentation de la teneur en PMIA, mais leur conductivité thermique est restée inférieure à 0,045 W m −1 K −1, ce qui indique une capacité d'isolation thermique considérable .

Chauffage électrique à haute température

Un composite PMIA/noir de carbone (CB) a été proposé comme film de chauffage électrique capable de réaliser un fonctionnement stable et sûr à des températures élevées supérieures à 200 °C sous une tension de sécurité aussi faible que 20 V . Les composites PMIA/CB présentent une température de chauffage élevée, une capacité de chauffage rapide, une bonne uniformité de chauffage et une excellente fiabilité de chauffage .

Développement de matériaux avancés

La demande d'agents à haute stabilité thermique et à haute résistance ne cesse d'augmenter en raison de leur application croissante dans les matériaux avancés . Une série de copolymères de poly(m-phénylèneisophtalamide) sulfoné (SPMIA) présentant une stabilité thermique supérieure et de bonnes propriétés mécaniques ont été préparés par une méthode de polycondensation à basse température .

Développement d'aérogels

PMIA a été utilisé dans le développement d'aérogels en raison de sa densité ultralégère, de son grand volume de pores et de sa porosité ajustable . Ces aérogels présentent un grand intérêt pour de nombreuses applications dans les domaines de la régulation thermique, de l'élimination des déchets, de la catalyse, de l'électrochimie, etc. .

Chauffages électriques flexibles

Les composites polymères conducteurs à base de carbone ont suscité un grand intérêt en tant que candidats pour les chauffages électriques flexibles à haute performance . Dans ce document, un composite PMIA/CB est proposé comme film de chauffage électrique .

Films composites électrothermiques hautes performances

Cette étude ouvrira de nouvelles voies pour le développement de films composites électrothermiques hautes performances pour des applications à des températures moyennes à élevées .

Safety and Hazards

Orientations Futures

Isophthalamide has been used in the construction and chemical behavior of a new generation of interlocked molecules, primarily focusing on heteroditopic wheels and their applications in different directions of the modern research area . Another study mentioned the development of high-performance PMIA-based hollow fiber membranes, which is necessary to control and optimize the pore structure of the final PMIA membrane through extensive research on various process parameters .

Mécanisme D'action

Target of Action

Isophthalamide, also known as N,N′ Bis-(2-Mercaptoethyl) Isophthalamide (NBMI), is a lipophilic thiol agent synthesized from natural chemicals . It has a high affinity for heavy metals such as mercury, cadmium, and lead . Therefore, the primary targets of Isophthalamide are these heavy metal ions.

Mode of Action

Isophthalamide interacts with its targets (heavy metal ions) by binding to them, forming stable complexes . This interaction reduces the concentration of free heavy metal ions, thereby decreasing their toxicity. For instance, in the case of methylmercury (MeHg) toxicity, Isophthalamide has been shown to reduce both acute and chronic MeHg toxicity .

Pharmacokinetics

Its lipophilic nature suggests that it may have good bioavailability and can cross biological membranes, potentially reaching various tissues in the body .

Result of Action

The binding of Isophthalamide to heavy metal ions results in a decrease in their free concentrations, reducing their toxicity. For example, in a study using the nematode Caenorhabditis elegans, Isophthalamide was found to reduce the death rate, structural damage in DAergic neurons, and restore antioxidant response levels when exposed to MeHg .

Analyse Biochimique

Biochemical Properties

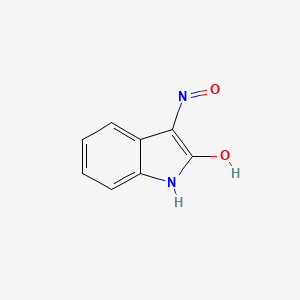

Isophthalamide interacts with various enzymes, proteins, and other biomolecules. The rings of the Isophthalamide may rotate relative to one another, a process that can be controlled by varying solvent or temperature . This dynamic behavior of Isophthalamide plays a significant role in its biochemical reactions.

Molecular Mechanism

Isophthalamide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isophthalamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Isophthalamide can vary with different dosages in animal models. Studies are being conducted to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Isophthalamide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Isophthalamide is transported and distributed within cells and tissues in a manner that is still being studied. It’s known to interact with certain transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Isophthalamide and its effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUPTXGVPYNUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169744 | |

| Record name | 1,3-Benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-57-4 | |

| Record name | 1,3-Benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP57YML58I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

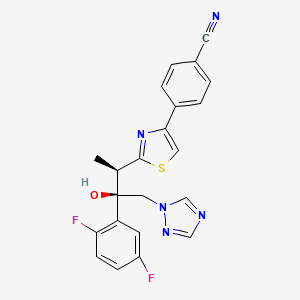

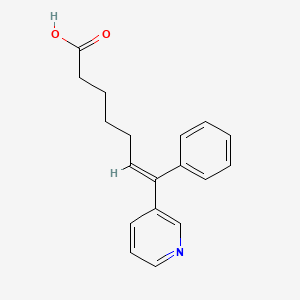

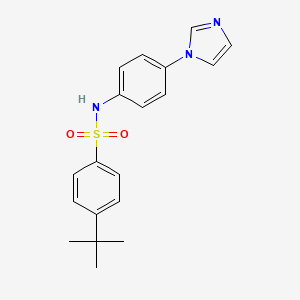

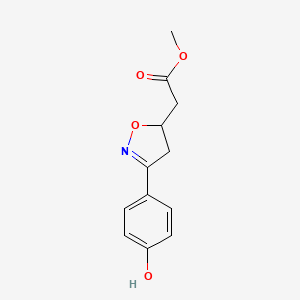

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1672192.png)